st-Ht31 P is a synthetic peptide derived from the Ht31 peptide, which functions as a selective inhibitor of Protein Kinase A (PKA) anchoring. This compound has been utilized in various scientific studies to explore its effects on cellular signaling pathways, particularly those involving PKA. The modification of Ht31 into st-Ht31 P enhances its membrane permeability, allowing for better cellular uptake and effectiveness in experimental applications.
st-Ht31 P is classified as a peptide inhibitor that disrupts the interactions between PKA and its anchoring proteins. It falls under the category of signaling pathway modulators, specifically targeting the AKAP-PKA complex.
The synthesis of st-Ht31 P involves chemical modifications to enhance its properties compared to the original Ht31 peptide. The process typically includes:
The synthesis requires careful control of conditions to ensure proper folding and functionality of the peptide. Analytical methods such as mass spectrometry and NMR spectroscopy are employed to confirm the structure and purity of st-Ht31 P post-synthesis .
st-Ht31 P is characterized by its amphipathic helix structure, which is crucial for its interaction with cellular membranes and target proteins. The peptide consists of 23 amino acids with specific sequences that facilitate binding to RII isoforms of PKA.
st-Ht31 P primarily functions by disrupting the binding between PKA and AKAPs, leading to increased cytosolic activity of PKA. This disruption can influence various downstream signaling pathways.
The inhibition mechanism involves competitive binding where st-Ht31 P occupies the binding site on AKAPs, preventing PKA from anchoring to these proteins. This results in altered phosphorylation patterns within cells, impacting processes such as calcium signaling and gene expression .
The mechanism by which st-Ht31 P exerts its effects involves several steps:
Studies show that treatment with st-Ht31 P results in significant increases in phosphorylation levels of substrates such as cAMP response element-binding protein (CREB), indicating enhanced signaling through the cAMP pathway .
Relevant analyses include spectroscopic methods that confirm structural integrity and functional assays demonstrating biological activity .
st-Ht31 P has numerous scientific applications, including:
Research utilizing st-Ht31 P continues to expand our understanding of cellular signaling mechanisms and may lead to novel therapeutic strategies targeting related pathways .
st-Ht31 P is a stearated, proline-substituted peptide derivative (sequence: DLIEEAASRPVDAVPEQVKAAGAY) that serves as a critical negative control for studying compartmentalized cAMP signaling. Unlike its active counterpart st-Ht31, st-Ht31 P contains a proline substitution at positions 11 and 15 (highlighted in bold), which abolishes its ability to disrupt A-kinase anchoring protein (AKAP) interactions with protein kinase A (PKA) regulatory subunits (RII). This inert property makes it indispensable for validating the specificity of cAMP-PKA signaling disruptions observed with st-Ht31. AKAPs spatially organize PKA and other signaling enzymes (e.g., phosphodiesterases, phosphatases) into discrete nanodomains, ensuring localized cAMP signaling. Research confirms that st-Ht31 P does not alter cAMP gradients or PKA substrate phosphorylation, preserving baseline signaling fidelity in neuronal and smooth muscle systems [1] [5] [7].
Table 1: Functional Comparison of st-Ht31 vs. st-Ht31 P in cAMP-PKA Compartmentalization
Parameter | st-Ht31 | st-Ht31 P |
---|---|---|
AKAP-PKA Disruption | Yes (IC₅₀ ≈ 50 μM) | No |
Effect on cAMP Gradients | Alters spatiotemporal dynamics | No change |
Cell Permeability | Enhanced by N-terminal stearate | Identical modification |
Key Applications | Disruption of localized PKA signaling | Negative control for experiments |
For example, in airway smooth muscle (ASM) studies, st-Ht31 (active) enhanced contractility and upregulated α-smooth muscle actin by displacing PKA from AKAP complexes. In contrast, st-Ht31 P treatment showed no significant effects on contractile protein expression or force generation, confirming that observed phenotypes require specific AKAP-PKA uncoupling [2]. Similarly, neuronal experiments demonstrated that st-Ht31 P preserves endogenous cAMP microdomains, unlike st-Ht31, which collapses axon-targeted cAMP gradients [3] [8].
The structural inertness of st-Ht31 P arises from its disrupted amphipathic α-helix, a feature essential for high-affinity RII binding. While st-Ht31 adopts a helical conformation that docks into the hydrophobic groove of PKA RII dimerization/docking (D/D) domains (Kd < 100 nM), st-Ht31 P’s proline substitutions introduce a kink that prevents helical formation. This structural defect reduces binding affinity by >100-fold compared to st-Ht31, as validated by surface plasmon resonance (SPR) and isothermal titration calorimetry [4] [7].
Key structural attributes include:
Table 2: Structural and Binding Properties of st-Ht31 P vs. Active Disruptors
Property | st-Ht31 | st-Ht31 P | AKAP-IS (Optimized Disruptor) |
---|---|---|---|
Helicity (Circular Dichroism) | High (≥80% helical content) | Low (≤20% helical content) | High (≥90% helical content) |
RIIα Affinity (Kd) | 2–10 nM | >1,000 nM | 0.4 nM |
RIα Affinity | Weak (Kd > 500 nM) | Negligible | Weak |
This inert structure makes st-Ht31 P ideal for differentiating between sequence-specific and off-target effects. For instance, in sperm motility studies, st-Ht31 inhibited PKA anchoring and arrested motility, whereas st-Ht31 P exhibited no biological activity, underscoring its role as a rigorous control [7] [8].
In developing hippocampal neurons, cAMP forms an anterograde gradient (higher distally) that regulates axon elongation and growth cone guidance. st-Ht31 P preserves this gradient by maintaining AKAP-PKA-PDE4 feedback loops, whereas st-Ht31 delocalizes PKA and disrupts compartmentalized cAMP degradation. Key evidence includes:
Table 3: Neuronal Phenotypes with st-Ht31 P vs. Active Disruptors
Parameter | Untreated Neurons | st-Ht31-Treated | st-Ht31 P-Treated |
---|---|---|---|
cAMP Gradient (Distal/Proximal Axon Ratio) | 2.2 ± 0.3 | 1.1 ± 0.2* | 2.1 ± 0.4 |
Axon Elongation (DIV5) | Baseline | +20–25%* | No change |
PKA Localization to Filopodia | Intact | Disrupted | Intact |
Growth Cone Guidance | Normal repulsion/attraction | Repulsion → Attraction* | Normal repulsion/attraction |
*p < 0.01 vs. untreated/st-Ht31 P [3] [8] |
These findings highlight st-Ht31 P’s role in validating AKAP-dependent feedback mechanisms. For instance, AKAP79/150-anchored PKA recruits PDE4 to degrade cAMP locally, creating microdomains that st-Ht31 P leaves intact [3] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: